molecular formula C18H20N4O B6500199 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide CAS No. 862810-13-7

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide

Cat. No.: B6500199
CAS No.: 862810-13-7
M. Wt: 308.4 g/mol
InChI Key: VXKVLZMWHBSBRZ-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds have gained significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to have a methylsulfonyl group that acts as a COX-2 (cyclooxygenase-2) inhibitor pharmacophore . This interaction with the COX-2 enzyme is crucial in the regulation of inflammation, as COX-2 is an enzyme that is over-expressed in response to the release of several pro-inflammatory mediators .

Cellular Effects

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide has shown to have considerable effects on various types of cells and cellular processes . It influences cell function by inhibiting the COX-2 enzyme, which in turn decreases inflammation . This impact on cell signaling pathways, gene expression, and cellular metabolism makes it a compound of interest in the field of medicinal chemistry .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is its interaction with the COX-2 enzyme . The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, leading to the inhibition of the enzyme . This inhibition can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that the compound shows a dose-dependent anti-nociceptive activity .

Dosage Effects in Animal Models

In animal models, the effects of the compound vary with different dosages . For instance, it has been found that all synthesized compounds had well dose-dependent anti-nociceptive activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed coupling reactions (such as the Suzuki reaction) and oxidative amidation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various palladium catalysts. Reaction conditions often involve mild temperatures and metal-free environments to promote efficient and selective transformations .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-3-4-6-17(23)20-15-11-14(8-7-13(15)2)16-12-22-10-5-9-19-18(22)21-16/h5,7-12H,3-4,6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKVLZMWHBSBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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